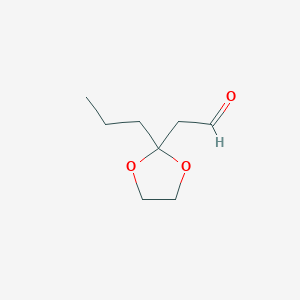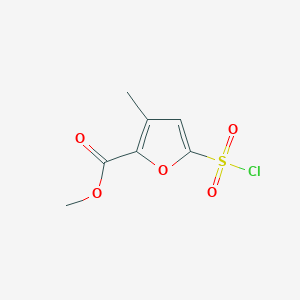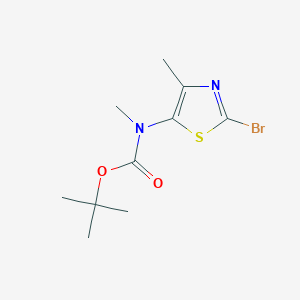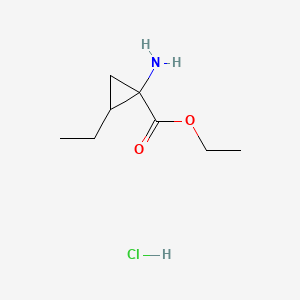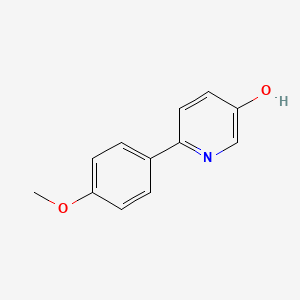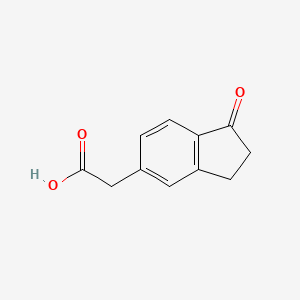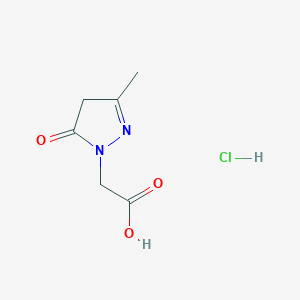
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
Vue d'ensemble
Description
“2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 1260659-22-0 . It has a molecular weight of 161.21 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.21 .Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) which catalyzes the rate-limiting step of the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s known that similar compounds can inhibit enzymes by blocking their active sites . For instance, some pyrazole derivatives have shown to inhibit the enzyme NAMPT . This inhibition could potentially lead to changes in the NAD+ salvage pathway, affecting various biological processes.
Biochemical Pathways
If we consider its potential interaction with nampt, it could affect the nad+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival.
Result of Action
If we consider its potential interaction with nampt, its action could potentially lead to changes in the nad+ salvage pathway, affecting various biological processes such as energy metabolism, dna repair, and cell survival .
Action Environment
The action of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s efficacy and stability could potentially be affected by the presence of certain enzymes or proteins in the environment .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile in lab experiments include its well-defined chemical structure, its availability, and its potential pharmacological activities. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which may require the use of appropriate safety measures.
Orientations Futures
There are several future directions for the research on 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. One direction is to investigate its potential as a lead compound in the development of new drugs for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Applications De Recherche Scientifique
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a lead compound in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYZMYIJULORSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223642 | |
| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260659-22-0 | |
| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



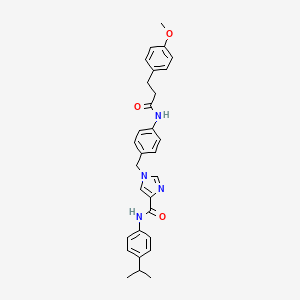
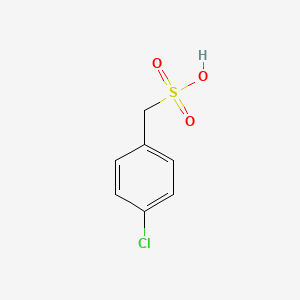
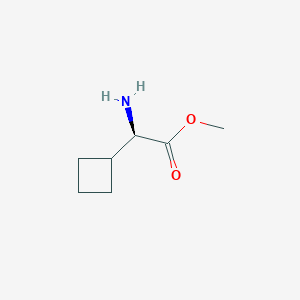
![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride](/img/structure/B3046510.png)
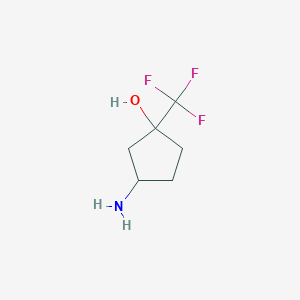
![Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-](/img/structure/B3046514.png)
